2-Sulfanylidenepiperidine-4-carboxylic acid
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Overview
Description
2-Sulfanylidenepiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring with a carboxylic acid group at the 4-position and a thioketone group at the 2-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylidenepiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine-4-carboxylic acid with sulfur-containing reagents to introduce the thioketone group at the 2-position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylidenepiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The thioketone group can be reduced to a thiol group using reducing agents.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-Sulfanylidenepiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-sulfanylidenepiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thioketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Lacks the thioketone group but shares the piperidine ring and carboxylic acid functionality.
2-Thioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid: Contains a similar thioketone group but differs in the ring structure.
Uniqueness: 2-Sulfanylidenepiperidine-4-carboxylic acid is unique due to the presence of both the piperidine ring and the thioketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9NO2S |
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Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-sulfanylidenepiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)4-1-2-7-5(10)3-4/h4H,1-3H2,(H,7,10)(H,8,9) |
InChI Key |
KXSLOOYCGNLRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)CC1C(=O)O |
Origin of Product |
United States |
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